3-iodo-N,N-dimethylpropan-1-amine;hydroiodide
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Overview
Description
3-iodo-N,N-dimethylpropan-1-amine;hydroiodide: is a chemical compound with the molecular formula C5H13IN . It is commonly used in organic synthesis as a reagent and intermediate. This compound is known for its role in various chemical reactions, including hydrogenation, functionalization of alkenes, and reduction reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-iodo-N,N-dimethylpropan-1-amine;hydroiodide typically involves the iodination of N,N-dimethylpropan-1-amine. This can be achieved through the reaction of N,N-dimethylpropan-1-amine with iodine in the presence of a suitable oxidizing agent. The reaction conditions often include a solvent such as acetonitrile and a temperature range of 0-25°C .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and controlled environments helps in maintaining consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3-iodo-N,N-dimethylpropan-1-amine;hydroiodide can undergo oxidation reactions to form corresponding oxides.
Reduction: It can be reduced to form N,N-dimethylpropan-1-amine.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like sodium azide and potassium cyanide are employed.
Major Products Formed:
Oxidation: Formation of N,N-dimethylpropan-1-amine oxide.
Reduction: Formation of N,N-dimethylpropan-1-amine.
Substitution: Formation of substituted N,N-dimethylpropan-1-amine derivatives.
Scientific Research Applications
Chemistry: 3-iodo-N,N-dimethylpropan-1-amine;hydroiodide is used as a reagent in organic synthesis for the preparation of various compounds. It is also employed in the functionalization of alkenes and the synthesis of complex molecules .
Biology: In biological research, this compound is used to study the effects of iodinated amines on cellular processes. It serves as a tool for investigating the role of iodine in biological systems .
Medicine: It is explored for its potential therapeutic effects and as a precursor for radiolabeled compounds used in diagnostic imaging .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals .
Mechanism of Action
The mechanism of action of 3-iodo-N,N-dimethylpropan-1-amine;hydroiodide involves its interaction with molecular targets through iodination. The iodine atom in the compound can form covalent bonds with nucleophilic sites in biological molecules, leading to the modification of their structure and function. This can affect various cellular pathways and processes .
Comparison with Similar Compounds
- 3-iodo-N,N-dimethylpropan-1-amine hydrochloride
- 3-iodo-N,N-dimethylpropan-1-amine hydrobromide
- 3-iodo-N,N-dimethylpropan-1-amine sulfate
Uniqueness: 3-iodo-N,N-dimethylpropan-1-amine;hydroiodide is unique due to its specific iodination, which imparts distinct chemical properties and reactivity. Compared to its hydrochloride and hydrobromide counterparts, the hydroiodide form may exhibit different solubility and stability characteristics, making it suitable for specific applications .
Biological Activity
3-Iodo-N,N-dimethylpropan-1-amine hydroiodide is a chemical compound that has garnered attention for its unique biological properties and potential applications in organic synthesis and biological research. This article delves into its biological activity, mechanisms of action, and relevant case studies.
3-Iodo-N,N-dimethylpropan-1-amine hydroiodide has the molecular formula C5H12IN and is characterized by the presence of an iodine atom bonded to a tertiary amine. This structural feature significantly influences its reactivity and interactions with biological molecules.
The biological activity of 3-iodo-N,N-dimethylpropan-1-amine hydroiodide primarily arises from the iodine atom's ability to interact with nucleophilic sites in various biomolecules. This interaction can lead to:
- Covalent Bond Formation : The iodine can form covalent bonds with nucleophiles, altering the structure and function of target molecules.
- Modulation of Cellular Pathways : By modifying key proteins or nucleic acids, this compound can influence various cellular processes, including signaling pathways and gene expression.
Biological Applications
Research has indicated several significant applications of 3-iodo-N,N-dimethylpropan-1-amine hydroiodide in biological contexts:
- Investigating Iodinated Amines : The compound is used to explore the effects of iodinated amines on cellular processes, contributing to a better understanding of iodine's role in biology.
- Synthetic Biology : It serves as a reagent in synthesizing other organic compounds, facilitating the development of new therapeutic agents.
- Cancer Research : Studies have shown that iodinated compounds can affect cancer cell proliferation and apoptosis, making this compound a potential candidate for further investigation in oncological therapies .
Case Study 1: Interaction with Proteins
In a study examining the interaction between iodinated amines and heat shock proteins (HSPs), it was found that 3-iodo-N,N-dimethylpropan-1-amine hydroiodide could influence the folding and stability of HSP70. This interaction suggests potential implications for stress response mechanisms in cells .
Case Study 2: Neuroprotective Effects
Another research project investigated the neuroprotective effects of iodinated amines, including 3-iodo-N,N-dimethylpropan-1-amine hydroiodide. The findings indicated that these compounds could mitigate neuronal damage in models of oxidative stress, highlighting their therapeutic potential in neurodegenerative diseases .
Comparative Analysis
To better understand the uniqueness of 3-iodo-N,N-dimethylpropan-1-amine hydroiodide, it is beneficial to compare it with similar compounds:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
3-Iodo-N,N-dimethylpropan-1-amine hydrobromide | CHBrIN | Similar structure but different halogen (bromine) |
3-Iodo-N,N-dimethylpropan-1-amine sulfate | CHIN | Sulfate group introduces different solubility properties |
3-Chloro-N,N-dimethylpropan-1-amine hydrochloride | CHClN | Chlorine instead of iodine alters reactivity significantly |
This table illustrates how the presence of different halogens affects the chemical properties and potential biological activities of these compounds.
Properties
IUPAC Name |
3-iodo-N,N-dimethylpropan-1-amine;hydroiodide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12IN.HI/c1-7(2)5-3-4-6;/h3-5H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZOKSODREVGHBU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCI.I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13I2N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.97 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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